4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl cyclopropanecarboxylate
CAS No.: 1007674-18-1
Cat. No.: VC11914751
Molecular Formula: C17H15NO2
Molecular Weight: 265.31 g/mol
* For research use only. Not for human or veterinary use.
![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl cyclopropanecarboxylate - 1007674-18-1](/images/structure/VC11914751.png)
Specification
CAS No. | 1007674-18-1 |
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Molecular Formula | C17H15NO2 |
Molecular Weight | 265.31 g/mol |
IUPAC Name | [4-[(E)-2-pyridin-4-ylethenyl]phenyl] cyclopropanecarboxylate |
Standard InChI | InChI=1S/C17H15NO2/c19-17(15-5-6-15)20-16-7-3-13(4-8-16)1-2-14-9-11-18-12-10-14/h1-4,7-12,15H,5-6H2/b2-1+ |
Standard InChI Key | GRNLTRJHRBGVJB-OWOJBTEDSA-N |
Isomeric SMILES | C1CC1C(=O)OC2=CC=C(C=C2)/C=C/C3=CC=NC=C3 |
SMILES | C1CC1C(=O)OC2=CC=C(C=C2)C=CC3=CC=NC=C3 |
Canonical SMILES | C1CC1C(=O)OC2=CC=C(C=C2)C=CC3=CC=NC=C3 |
Introduction
Structural and Nomenclature Analysis
The compound’s IUPAC name, 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl cyclopropanecarboxylate, systematically describes its components:
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Cyclopropanecarboxylate: A strained three-membered carbocyclic ring esterified to a phenyl group.
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4-[(E)-Ethenyl]phenyl: A para-substituted phenyl group connected via a trans (E) double bond.
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Pyridin-4-yl: A pyridine ring substituted at the 4-position.
The stereoelectronic properties of the molecule arise from the conjugation between the phenyl and pyridyl groups via the ethenyl bridge, which may enhance π-π stacking interactions in supramolecular systems . The cyclopropane ring introduces significant angle strain (≈60° bond angles), potentially increasing reactivity compared to less strained carbocycles .
Synthesis and Reaction Pathways
Cyclopropanation Strategies
The cyclopropane ring is typically synthesized via metathesis or transition metal-catalyzed reactions. A method analogous to the one described in the synthesis of trans-cyclopropyl compounds involves:
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Copper(I)-Catalyzed Cyclopropanation: Reacting aldehydes with ethyl diazoacetate in the presence of CuI and triphenylphosphine.
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Palladium-Mediated Coupling: Introducing the pyridyl-ethenyl group via Heck coupling or Suzuki-Miyaura cross-coupling post-cyclopropane formation .
For example, the esterification of cyclopropanecarboxylic acid with 4-[(E)-2-(pyridin-4-yl)ethenyl]phenol could proceed via Steglich esterification (DCC/DMAP) or acid chloride intermediacy .
Stereochemical Control
The (E) configuration of the ethenyl bridge is critical for maintaining planarity and conjugation. This is achieved through:
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Wittig Olefination: Using pyridin-4-ylmethyltriphenylphosphonium ylide and 4-formylphenyl cyclopropanecarboxylate.
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Pd-Catalyzed Cross-Couplings: Ensuring retention of stereochemistry during coupling steps .
Physicochemical Properties
While experimental data are sparse, key properties can be extrapolated:
Property | Value/Description | Source |
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Molecular Weight | 265.31 g/mol | |
Solubility | Likely low in water; moderate in DMSO | |
Stability | Susceptible to hydrolysis (ester) | |
LogP (Predicted) | ~3.2 (moderate lipophilicity) |
The SMILES notation (O=C(C1CC1)Oc1ccc(cc1)/C=C/c1ccncc1) confirms the trans configuration and connectivity . The pyridyl nitrogen may act as a weak base (pKa ≈2–3), influencing solubility in acidic environments .
Challenges and Future Directions
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Synthetic Optimization: Improving yields in cyclopropanation and coupling steps.
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Biological Profiling: Screening for kinase inhibition or GPCR modulation.
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Stability Studies: Assessing hydrolytic degradation under physiological conditions.
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